Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: The acid form of the compound.
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: A similar compound without the methyl ester group.
Uniqueness
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its spiro structure and the presence of both ester and oxaspiro functionalities. This combination of features makes it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(2)5-4-6-12(8-7-11)9(15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
HRVADCAOCIVARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(CC1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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